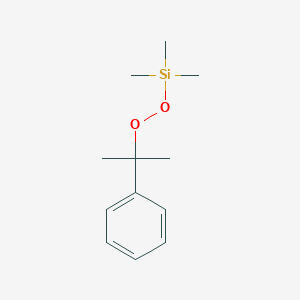
Cumyl trimethylsilyl peroxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cumyl trimethylsilyl peroxide (CTMSP) is a powerful organic peroxide that has been widely used in various fields of chemistry and biochemistry. It is a colorless, oily liquid that is highly reactive and unstable. CTMSP has been used as a radical initiator in polymerization reactions, as a crosslinking agent in the synthesis of elastomers and plastics, and as a reagent in organic synthesis.
Mecanismo De Acción
Cumyl trimethylsilyl peroxide is a powerful radical initiator that can initiate free radical polymerization reactions. It can abstract hydrogen atoms from organic molecules to form free radicals. These free radicals can then react with other molecules to form polymer chains. Cumyl trimethylsilyl peroxide can also act as a crosslinking agent by reacting with organic molecules to form covalent bonds.
Efectos Bioquímicos Y Fisiológicos
Cumyl trimethylsilyl peroxide is highly reactive and can cause skin and eye irritation. It can also cause respiratory problems if inhaled. Cumyl trimethylsilyl peroxide is not intended for human consumption and should be handled with care in a laboratory setting.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Cumyl trimethylsilyl peroxide in lab experiments include its high reactivity and ability to initiate free radical polymerization reactions. However, Cumyl trimethylsilyl peroxide is highly unstable and can be dangerous if not handled properly. It requires careful handling and storage to prevent explosions and other accidents.
Direcciones Futuras
There are several future directions for the use of Cumyl trimethylsilyl peroxide in scientific research. One potential application is in the synthesis of new polymers and materials. Cumyl trimethylsilyl peroxide could also be used in the development of new organic compounds and drugs. Further research is needed to explore these and other potential applications of Cumyl trimethylsilyl peroxide in scientific research.
Métodos De Síntesis
Cumyl trimethylsilyl peroxide can be synthesized by reacting cumene hydroperoxide (CHP) with trimethylsilyl chloride (TMSCl) in the presence of a catalyst such as aluminum chloride. The reaction takes place in anhydrous conditions and requires careful handling due to the explosive nature of the reactants and products.
Aplicaciones Científicas De Investigación
Cumyl trimethylsilyl peroxide has been widely used in scientific research as a radical initiator in polymerization reactions. It has been used in the synthesis of polyethylene, polystyrene, and other polymers. Cumyl trimethylsilyl peroxide has also been used as a crosslinking agent in the synthesis of elastomers and plastics. In addition, Cumyl trimethylsilyl peroxide has been used as a reagent in organic synthesis. It has been used in the synthesis of epoxides, alcohols, and other organic compounds.
Propiedades
Número CAS |
18057-16-4 |
|---|---|
Nombre del producto |
Cumyl trimethylsilyl peroxide |
Fórmula molecular |
C12H20O2Si |
Peso molecular |
224.37 g/mol |
Nombre IUPAC |
trimethyl(2-phenylpropan-2-ylperoxy)silane |
InChI |
InChI=1S/C12H20O2Si/c1-12(2,13-14-15(3,4)5)11-9-7-6-8-10-11/h6-10H,1-5H3 |
Clave InChI |
GDLVNFLVQZLITO-UHFFFAOYSA-N |
SMILES |
CC(C)(C1=CC=CC=C1)OO[Si](C)(C)C |
SMILES canónico |
CC(C)(C1=CC=CC=C1)OO[Si](C)(C)C |
Sinónimos |
cumylperoxytrimethylsilane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tris[4-(1-phenylethyl)phenyl] phosphate](/img/structure/B101261.png)
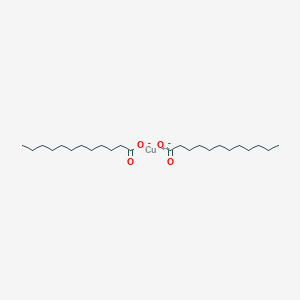
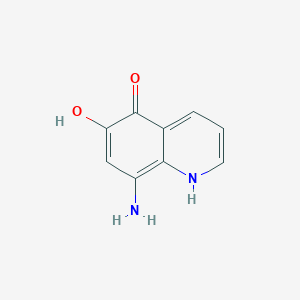
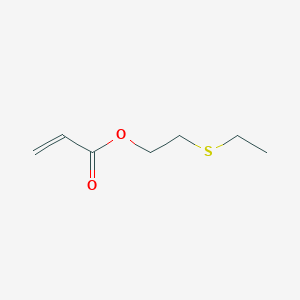

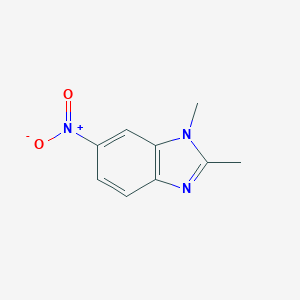
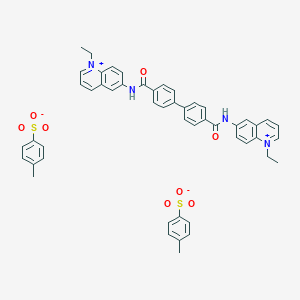
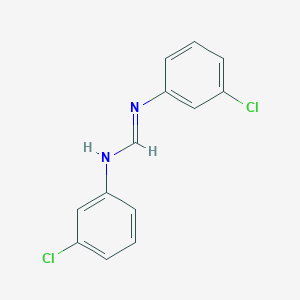
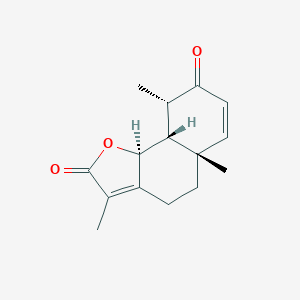
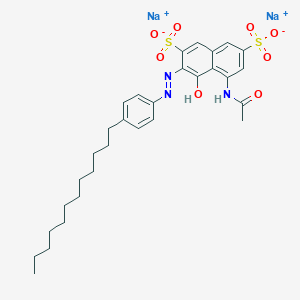
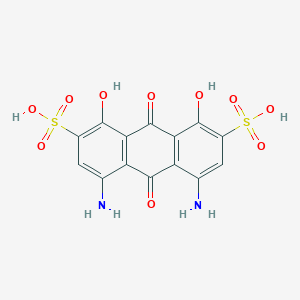
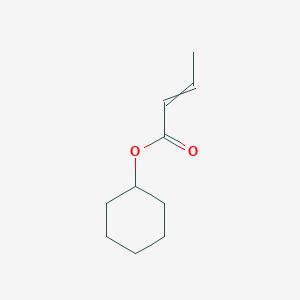
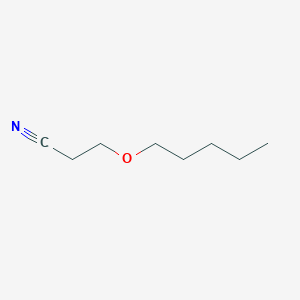
![2-Methylthieno[2,3-g][1,3]benzothiazole](/img/structure/B101284.png)